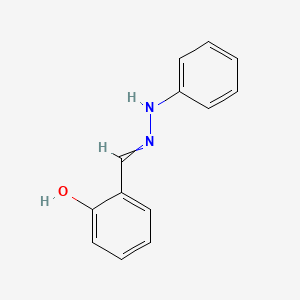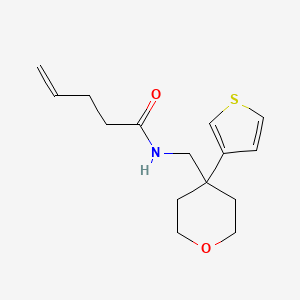![molecular formula C11H12ClNO2 B2926571 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile CAS No. 142037-04-5](/img/structure/B2926571.png)
2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H12ClNO2 . It is an impurity reference material related to Atenolol, a medication used to treat high blood pressure and heart-associated chest pain . This compound is part of the family of cardiac drugs and beta blockers .
Synthesis Analysis
The synthesis of “this compound” has been reported in the context of the synthesis of enantiopure atenolol . An enzymatic kinetic resolution approach was used to synthesize the enantiopure intermediates from the corresponding racemic alcohol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: OC(CCl)COc1ccc(CC#N)cc1 . The InChI representation is: InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 225.67 . The compound has an accurate mass of 225.0557 . It is typically stored at -18°C and shipped with an ice pack at -20°C .Applications De Recherche Scientifique
Solvolysis Reactions and Ion-Molecule Pairs : Research by Jia, Ottosson, Zeng, and Thibblin (2002) demonstrated the solvolysis of compounds in acetonitrile and water, providing insight into the behavior of related chemical structures in similar environments (Jia, Ottosson, Zeng, & Thibblin, 2002).
Acidity Levels in Chemical Reactions : Bautista-Martínez, González, and Aguilar-Martínez (2003) explored the voltammetric study of quinones containing α-hydroxy group in acetonitrile, which may offer insights into how acidity levels in acetonitrile influence chemical reactions (Bautista-Martínez, González, & Aguilar-Martínez, 2003).
Enantioselective Synthesis and Kinetic Resolution : Lund, Bøckmann, and Jacobsen (2016) synthesized enantiomers using lipase B from Candida antarctica, where 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile was a key intermediate, highlighting its role in the preparation of enantiomerically pure compounds (Lund, Bøckmann, & Jacobsen, 2016).
Photolytic Transformations : Suzuki et al. (1976) examined the photolytic transformations of similar compounds in acetonitrile, shedding light on the photolytic behavior of this compound (Suzuki et al., 1976).
Environmental Impact and Degradation : DellaGreca et al. (2009) researched the environmental impact of drug atenolol, which contains a structure similar to this compound, providing insight into the degradation pathways and environmental fate of such compounds (DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009).
Crystal Structure Analysis : Goubitz et al. (1999) determined the crystal structures of various benzene derivatives, including compounds structurally related to this compound, which is crucial for understanding the physical properties and potential applications of these compounds (Goubitz et al., 1999).
Propriétés
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-7-10(14)8-15-11-3-1-9(2-4-11)5-6-13/h1-4,10,14H,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABOWIZRCDUJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2926495.png)

![N-(2-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2926497.png)
![(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride](/img/no-structure.png)
![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2926501.png)

![1-(9H-carbazol-9-yl)-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B2926505.png)



